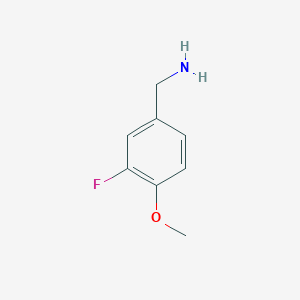

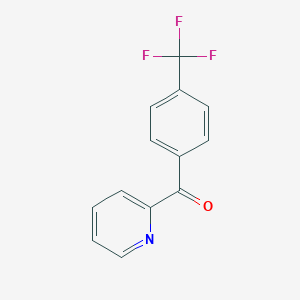

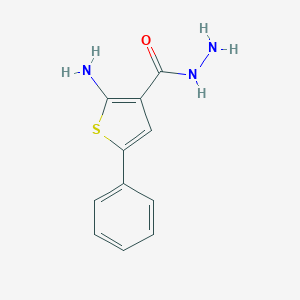

![molecular formula C9H7ClN2O4S2 B040392 3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-71-8](/img/structure/B40392.png)

3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMT-3, is a synthetic compound that belongs to the class of benzothiadiazine derivatives. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In

Wirkmechanismus

The mechanism of action of CMT-3 is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs). MMPs are involved in the degradation of extracellular matrix proteins, which are important for the growth and invasion of cancer cells. COXs are involved in the synthesis of prostaglandins, which are important mediators of inflammation.

Biochemische Und Physiologische Effekte

CMT-3 has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins. It also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammatory cells, it inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In plant cells, it inhibits the activity of photosystem II, which is essential for the photosynthesis process.

Vorteile Und Einschränkungen Für Laborexperimente

CMT-3 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, CMT-3 has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being investigated. It is also expensive to synthesize, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the research on CMT-3. In medicine, further studies are needed to investigate its potential use in the treatment of cancer and inflammatory diseases. In agriculture, further studies are needed to investigate its potential use as a herbicide and antifungal agent. In industry, further studies are needed to investigate its potential use as a corrosion inhibitor. There is also a need for studies on the toxicity and environmental impact of CMT-3, especially if it is to be used in large-scale applications.

Synthesemethoden

The synthesis of CMT-3 involves the reaction of 7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium carboxymethylthiolate. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

CMT-3 has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer properties. Studies have shown that CMT-3 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

In agriculture, CMT-3 has been investigated for its potential use as a herbicide. Studies have shown that CMT-3 inhibits the growth of weeds by interfering with their photosynthesis process. It has also been shown to have antifungal properties and may be useful in the treatment of plant diseases caused by fungi.

In industry, CMT-3 has been investigated for its potential use as a corrosion inhibitor. Studies have shown that CMT-3 inhibits the corrosion of metals by forming a protective film on their surface.

Eigenschaften

CAS-Nummer |

114260-71-8 |

|---|---|

Produktname |

3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |

Molekularformel |

C9H7ClN2O4S2 |

Molekulargewicht |

306.7 g/mol |

IUPAC-Name |

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |

InChI |

InChI=1S/C9H7ClN2O4S2/c10-5-1-2-6-7(3-5)18(15,16)12-9(11-6)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

InChI-Schlüssel |

KYNSHYNNEHSCGM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)O |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

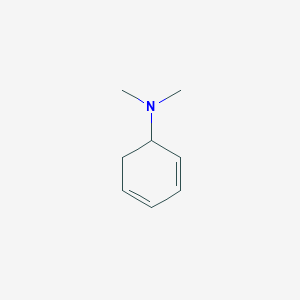

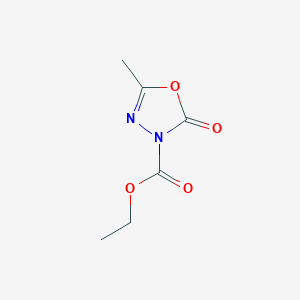

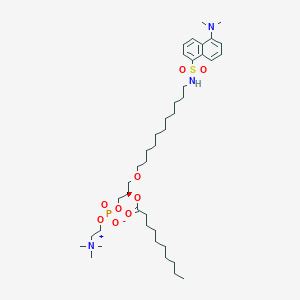

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)

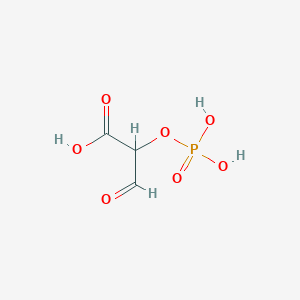

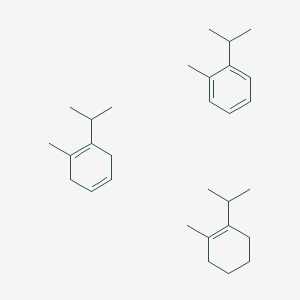

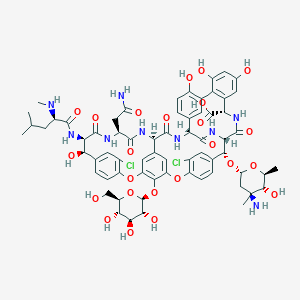

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

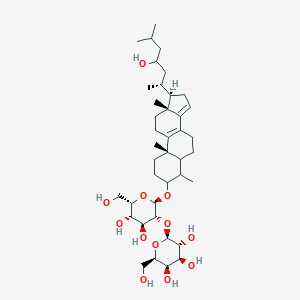

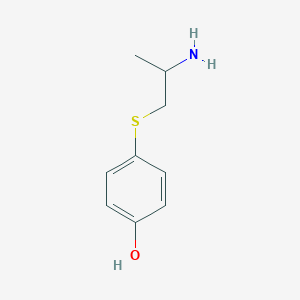

![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)